molecular formula C15H15IN2 B14570985 6-Methyl-2-phenyl-5,6-dihydro-1,6-naphthyridin-1-ium iodide CAS No. 61327-57-9

6-Methyl-2-phenyl-5,6-dihydro-1,6-naphthyridin-1-ium iodide

Cat. No.: B14570985
CAS No.: 61327-57-9
M. Wt: 350.20 g/mol
InChI Key: GWFDLHBSUALYRP-UHFFFAOYSA-N
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Description

6-Methyl-2-phenyl-5,6-dihydro-1,6-naphthyridin-1-ium iodide is a heterocyclic compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes a naphthyridine core with a methyl and phenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-phenyl-5,6-dihydro-1,6-naphthyridin-1-ium iodide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include refluxing in a solvent such as ethanol or methanol, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-phenyl-5,6-dihydro-1,6-naphthyridin-1-ium iodide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can result in various functionalized naphthyridines .

Mechanism of Action

The mechanism of action of 6-Methyl-2-phenyl-5,6-dihydro-1,6-naphthyridin-1-ium iodide involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit key enzymes or proteins involved in cancer cell proliferation. For example, it can interfere with DNA replication or repair mechanisms, leading to cell cycle arrest and apoptosis . The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1,6-Naphthyridine: A parent compound with a similar core structure but lacking the methyl and phenyl substituents.

    2-Phenyl-1,6-naphthyridine: Similar to 6-Methyl-2-phenyl-5,6-dihydro-1,6-naphthyridin-1-ium iodide but without the methyl group.

    6-Methyl-1,6-naphthyridine: Lacks the phenyl substituent but contains the methyl group.

Uniqueness

This compound is unique due to the presence of both methyl and phenyl substituents, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable candidate for various applications .

Properties

CAS No.

61327-57-9

Molecular Formula

C15H15IN2

Molecular Weight

350.20 g/mol

IUPAC Name

6-methyl-2-phenyl-5H-1,6-naphthyridin-1-ium;iodide

InChI

InChI=1S/C15H14N2.HI/c1-17-10-9-15-13(11-17)7-8-14(16-15)12-5-3-2-4-6-12;/h2-10H,11H2,1H3;1H

InChI Key

GWFDLHBSUALYRP-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C=C1)[NH+]=C(C=C2)C3=CC=CC=C3.[I-]

Origin of Product

United States

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